molecular formula C23H16N2O3S3 B2626846 (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329079-67-6

(5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2626846
CAS No.: 329079-67-6
M. Wt: 464.57
InChI Key: XPYBOPYULGRHHR-STZFKDTASA-N
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Description

The compound (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone core, a benzyl group, and a nitrophenylsulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the cyclization of a thiourea derivative with an α-halo acid.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinone core.

    Attachment of the Nitrophenylsulfanyl Moiety: The nitrophenylsulfanyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene and nitrophenylsulfanyl moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound exhibits significant antimicrobial and anticancer activities. It is studied for its potential to inhibit the growth of various bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves multiple pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival.

    Pathways: It interferes with signaling pathways such as the NF-κB pathway, which is crucial for inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylthiazolidinones: Similar structure but different substituents.

    Nitrophenylthiazolidinones: Differ in the position and type of nitro group.

Uniqueness

The uniqueness of (5Z)-3-benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S3/c26-22-21(31-23(29)24(22)15-16-7-3-1-4-8-16)14-17-13-18(25(27)28)11-12-20(17)30-19-9-5-2-6-10-19/h1-14H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYBOPYULGRHHR-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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